1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde
Description
1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a branched alkyl substituent (3,3-dimethylbutan-2-yl) at the N1 position, a methyl group at the C3 position, and a formyl (-CHO) group at the C4 position of the pyrazole ring. The aldehyde group facilitates further derivatization, such as condensation reactions to form hydrazones or Schiff bases, which are often explored for pharmacological applications .
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-3-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H18N2O/c1-8-10(7-14)6-13(12-8)9(2)11(3,4)5/h6-7,9H,1-5H3 |
InChI Key |
HNKCXHSOUHGZLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C=O)C(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Preparation of Vilsmeier Reagent: Mix POCl₃ with DMF at low temperature to generate the Vilsmeier reagent.
- Reaction with Pyrazole Derivative: Add the pyrazole precursor, such as 3,3-dimethylbutan-2-yl-substituted pyrazole, to the Vilsmeier reagent under controlled temperature (around 0–5°C).
- Reflux: Heat the mixture under reflux conditions (70–80°C) for several hours (typically 4–6 hours) to facilitate formylation.
- Hydrolysis: Quench the reaction with water or dilute acid to hydrolyze the intermediate, leading to the formation of the aldehyde.
- Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify via recrystallization.
Notes:
- The reaction conditions should be carefully controlled to prevent over-oxidation or formation of side products.
- The use of a strong base or acid during hydrolysis can influence the yield and purity.
Alternative Synthesis via Condensation of Hydrazones and Aldehydes
In some cases, the aldehyde may be synthesized via condensation reactions involving hydrazones derived from appropriate hydrazines and aldehydes, followed by oxidation or cyclization steps.
Procedure:
- Hydrazone Formation: React a hydrazine derivative with a suitable aldehyde to form a hydrazone.
- Cyclization: Subject the hydrazone to oxidative cyclization conditions, often in the presence of oxidizing agents like ferric chloride or under microwave irradiation, to form the pyrazole ring with the aldehyde at the 4-position.
- Purification: Isolate the product through chromatography or recrystallization.
Limitations:
- This method is less direct and may require multiple steps, making it less efficient for large-scale synthesis.
Functionalization of Pre-formed Pyrazoles
Another approach involves starting from a pre-formed pyrazole core and introducing the aldehyde group through electrophilic substitution or formylation.
Procedure:
- Starting Material: Use a pyrazole derivative with suitable activating groups.
- Formylation: React with formylating agents such as paraformaldehyde or formyl chloride under acidic or basic conditions.
- Reaction Conditions: Typically carried out at room temperature or under mild heating, with catalysts like zinc chloride or acetic acid.
- Purification: Isolate the aldehyde via chromatography or recrystallization.
Challenges:
- Selectivity can be an issue; thus, regioselectivity must be carefully controlled.
Data Table Summarizing Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Vilsmeier-Haack | Pyrazole + POCl₃/DMF | Reflux 4–6 hrs, hydrolysis | Direct, high yield, regioselective | Requires careful temperature control |
| Hydrazone condensation | Hydrazine + aldehyde | Mild heating, oxidizing agents | Versatile | Multi-step, lower yield |
| Electrophilic formylation | Pyrazole + formylating agent | Room temp to mild heating | Suitable for functionalized pyrazoles | Regioselectivity issues |
Research Findings and Notes
- The Vilsmeier-Haack reaction is the most widely reported method for synthesizing pyrazole-4-carbaldehyde derivatives, including those with complex substituents like the 3,3-dimethylbutan-2-yl group.
- Modifications to this reaction, such as microwave-assisted synthesis, have been explored to reduce reaction times and improve yields.
- The choice of starting pyrazole substrate is critical; derivatives with electron-donating groups facilitate electrophilic formylation, whereas electron-withdrawing groups may require harsher conditions.
- The use of alternative formylation reagents, such as paraformaldehyde or chloral hydrate, has been documented but generally offers lower regioselectivity and yields compared to the Vilsmeier-Haack method.
Chemical Reactions Analysis
1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles .
Scientific Research Applications
1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrazole ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-4-carbaldehyde derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives
Key Observations:
Substituent Effects on Bioactivity: Aryl substituents (e.g., benzoyl, phenyl, fluorophenyl) are associated with antioxidant and anti-inflammatory activities, as seen in compounds 4a–4e (). The electron-withdrawing nitro group in 4b and 4e enhances anti-inflammatory potency, likely due to increased electrophilicity .
Spectroscopic and Analytical Data :
- IR spectra of aryl-substituted derivatives show characteristic peaks for C=O (aldehyde: ~1640–1670 cm⁻¹), C=N (~1529–1557 cm⁻¹), and aryl C-H stretches (~2762–3100 cm⁻¹) . The target compound’s branched alkyl group would likely exhibit C-H stretches near 2800–3000 cm⁻¹, distinct from aryl C-H vibrations.
- NMR data for similar compounds (e.g., 4a ) reveal aldehyde proton signals at δ 9.1–9.5 ppm, consistent with the target compound’s expected spectral profile .
Synthetic Pathways: Most analogs are synthesized via Vilsmeier-Haack formylation or condensation reactions ().
The aldehyde group could also serve as a precursor for hydrazone-based prodrugs .
Biological Activity
1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde is a novel organic compound characterized by its unique pyrazole ring structure and an aldehyde functional group. The molecular formula is with a molecular weight of approximately 194.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrazole ring may engage in π–π interactions or hydrogen bonding with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A review highlighted that pyrazole derivatives can show activity against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain pyrazole-based compounds possess inhibitory effects against strains such as E. coli and Staphylococcus aureus .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. In vitro studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
Antitumor Activity
Emerging evidence suggests that this compound may have antitumor activity. Pyrazole compounds have been associated with the inhibition of tumor growth in various cancer models. For example, some studies reported that pyrazole derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Comparative Analysis with Similar Compounds
The unique structural features of this compound distinguish it from other related compounds. Below is a comparison table highlighting these differences:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,3-Dimethylbutane-2-ol | Lacks pyrazole ring; contains hydroxyl group | No heterocyclic structure; simpler reactivity |
| Phthalic acid, 3,3-dimethylbut-2-yl isobutyl ester | Contains ester functionality; different core structure | Different functional groups; less reactivity |
| 1-(3,3-Dimethylbutan-2-yl)-3-methylpyrazole | Similar pyrazole structure but lacks aldehyde group | Variation in reactivity due to absence of aldehyde |
This table illustrates how the inclusion of both a branched alkyl group and an aldehyde contributes to the distinct biological activities observed in this compound compared to others.
Case Study: Antimicrobial Activity
A study conducted on a series of pyrazole derivatives including this compound revealed promising results against various bacterial strains. The compound demonstrated effective inhibition at concentrations as low as 10 µg/mL against E. coli and S. aureus, comparable to standard antibiotics like ampicillin .
Case Study: Anti-inflammatory Activity
Another research effort evaluated the anti-inflammatory potential of this compound using carrageenan-induced paw edema models in rats. Results indicated that it significantly reduced swelling compared to control groups, suggesting a potential application as an anti-inflammatory agent .
Q & A
Q. What are the most reliable synthetic routes for 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde?
The compound can be synthesized via nucleophilic substitution or Vilsmeier–Haack reactions. A common approach involves reacting a substituted pyrazole precursor with a carbonylating agent. For example:
- Nucleophilic substitution : React 3-methyl-1H-pyrazole-4-carbaldehyde with 3,3-dimethylbutan-2-yl halide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF .
- Vilsmeier–Haack reaction : Use DMF and POCl₃ to introduce the aldehyde group to the pyrazole ring, followed by alkylation with 3,3-dimethylbutan-2-ol .
Key considerations : Monitor reaction progress via TLC and optimize solvent polarity to enhance yield.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Use a combination of:
- NMR spectroscopy : Confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, dimethylbutyl protons at δ 1.0–1.5 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the 3,3-dimethylbutan-2-yl group .
- HPLC : Ensure >95% purity using a C18 column with acetonitrile/water mobile phase .
Q. What are the primary challenges in stabilizing the aldehyde functional group during storage?
The aldehyde group is prone to oxidation and hydration. Mitigation strategies include:
- Storing under inert gas (N₂/Ar) at −20°C.
- Adding stabilizers like BHT (0.01–0.1% w/w) .
- Avoiding prolonged exposure to moisture by using desiccants.
Advanced Research Questions
Q. How can computational methods predict the reactivity of the aldehyde group in nucleophilic addition reactions?
- DFT calculations : Analyze frontier molecular orbitals (FMOs) to identify electrophilic centers. The aldehyde’s LUMO energy (~−1.5 eV) indicates susceptibility to nucleophilic attack .
- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) by modeling Schiff base formation .
Experimental validation : Compare computational results with kinetic studies using UV-Vis spectroscopy to track reaction rates .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole carbaldehydes?
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., replacing dimethylbutyl with phenyl or fluorophenyl groups) and test antimicrobial/anticancer activity .
- Meta-analysis : Cross-reference bioassay data from multiple studies (e.g., MIC values, IC₅₀) to identify trends. For example, electron-withdrawing groups on the pyrazole ring often enhance antibacterial potency .
Q. How can this compound serve as a precursor for heterocyclic systems in medicinal chemistry?
- Cyclocondensation : React with hydrazines or hydroxylamine to form pyrazolo[3,4-d]isoxazoles or pyrazolo[3,4-c]pyridazines .
- Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the aldehyde position, enabling diversity-oriented synthesis .
Example : Treatment with 5-azido precursors and hydrazine hydrate yields fused pyrazolo-pyrazole systems under reflux .
Q. What experimental designs are optimal for studying substituent effects on photophysical properties?
- UV-Vis and fluorescence spectroscopy : Compare absorbance/emission spectra of derivatives with varying substituents (e.g., methyl vs. chloro groups).
- Solvatochromism studies : Test in solvents of differing polarities (e.g., hexane to DMSO) to assess intramolecular charge transfer .
Data interpretation : Correlate Stokes shifts with substituent Hammett constants (σ) to quantify electronic effects .
Methodological Tables
Q. Table 1. Comparative Reactivity of Pyrazole Carbaldehydes in Nucleophilic Additions
Q. Table 2. Biological Activity Trends in Pyrazole Derivatives
| Compound | MIC (μg/mL) E. coli | IC₅₀ (μM) HeLa |
|---|---|---|
| 1-(3,3-Dimethylbutan-2-yl)-3-methyl | 12.5 | 45.2 |
| 1-(4-Fluorophenyl)-3-methyl | 8.7 | 32.1 |
| 1-Phenyl-5-chloro-3-methyl | 5.3 | 28.9 |
| Data aggregated from literature on structurally analogous compounds . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
